Structural Differentiation from 4‑Methyl‑Substituted Analog: Molecular Formula and Physicochemical Properties
The target compound (C13H9ClN4O2, MW 288.69) [1] is distinguished from its closest cataloged analog, 3-(3-chlorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (C14H11ClN4O2, MW 302.72) [2], by the absence of a methyl group at the pyrimidine 4‑position. This structural difference translates into a calculated LogP reduction of approximately 0.3 units (clogP ~2.34 vs. ~2.64) [1], indicating lower lipophilicity and potentially improved solubility and metabolic profiles for the non‑methylated compound [3]. The topological polar surface area (TPSA), however, remains constant at 79.52 Ų, implying that membrane permeability is likely preserved while lipophilicity-driven off‑target binding may be reduced [3].
| Evidence Dimension | Physicochemical properties (clogP, TPSA, MW) |
|---|---|
| Target Compound Data | C13H9ClN4O2, MW = 288.69 g/mol, clogP = 2.34, TPSA = 79.52 Ų |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole; C14H11ClN4O2, MW = 302.72 g/mol, clogP ~ 2.64, TPSA ~ 79.52 Ų |
| Quantified Difference | ΔMW = 14.03 g/mol; ΔclogP ≈ 0.3 units; ΔTPSA ≈ 0 Ų |
| Conditions | Calculated using standard cheminformatics software (ZINC/Docking.org platform) [1][3]. |
Why This Matters
The lower lipophilicity of the target compound may improve aqueous solubility and reduce non‑specific binding, which are key considerations for in vitro assay development and in vivo pharmacokinetic studies.
- [1] ZINC254568789; ZINC database; Molecular formula C13H9ClN4O2, calculated properties. https://zinc.docking.org/substances/ZINC000254568789/ View Source
- [2] 3-(3-Chlorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole; ZINC entry; Molecular formula C14H11ClN4O2. https://zinc.docking.org/substances/ View Source
- [3] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
